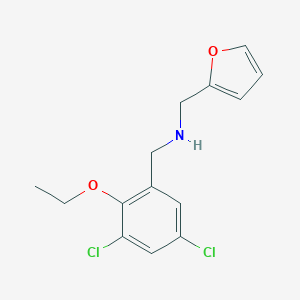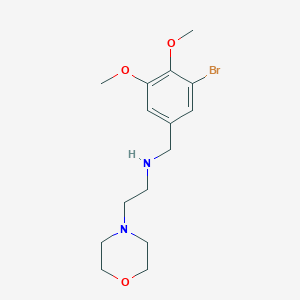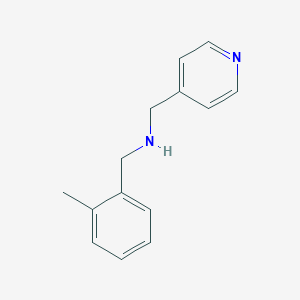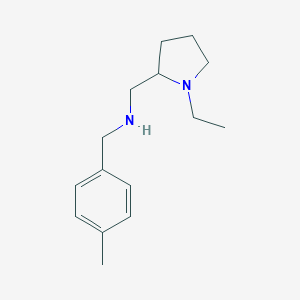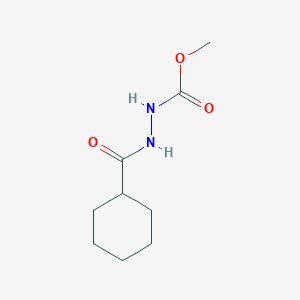
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate, also known as MCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is involved in the breakdown of neurotransmitters such as serotonin and dopamine, which play a key role in regulating mood and behavior. By inhibiting the activity of MAO, Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate can increase the levels of these neurotransmitters, leading to a range of physiological and behavioral effects.
Biochemical and physiological effects:
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate has been found to have a range of biochemical and physiological effects, including increasing the levels of neurotransmitters such as serotonin and dopamine, as well as reducing inflammation and oxidative stress. These effects make Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate a valuable tool for investigating various biological processes, including those related to mood disorders, neurodegenerative diseases, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate in lab experiments is its ability to selectively inhibit the activity of MAO, without affecting other enzymes or biological processes. This makes it a valuable tool for investigating the role of MAO in various biological processes. However, one limitation of using Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate, including investigating its potential therapeutic applications in the treatment of mood disorders, neurodegenerative diseases, and inflammation. Additionally, further studies are needed to investigate the potential toxicity of Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate and to develop safer and more effective derivatives of this compound. Finally, Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate may also have potential applications as a tool for investigating the role of MAO in various biological processes.
Synthesemethoden
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate can be synthesized using a variety of methods, including the reaction of cyclohexanone with hydrazine hydrate and methyl chloroformate. This reaction produces Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate as a white crystalline solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate has been used in a range of scientific research applications, including as a tool for investigating the mechanism of action of various biological processes. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Eigenschaften
Produktname |
Methyl 2-(cyclohexylcarbonyl)hydrazinecarboxylate |
|---|---|
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl N-(cyclohexanecarbonylamino)carbamate |
InChI |
InChI=1S/C9H16N2O3/c1-14-9(13)11-10-8(12)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
YBFJMPRACAOIDL-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C1CCCCC1 |
Kanonische SMILES |
COC(=O)NNC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)
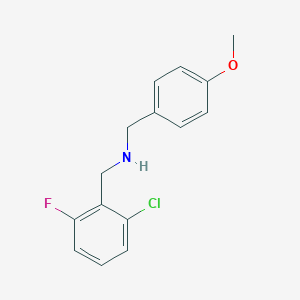
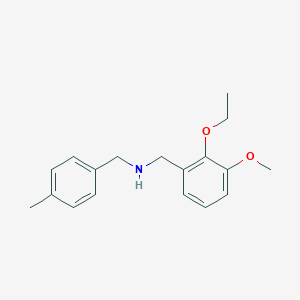
![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)

